

N-Methylazetidin-3-amine dihydrochloride CAS 1139634-75-5

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Compound of Interest

Compound Name: *N-Methylazetidin-3-amine dihydrochloride*

Cat. No.: *B155039*

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An In-Depth Technical Guide to **N-Methylazetidin-3-amine dihydrochloride** (CAS 1139634-75-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **N-Methylazetidin-3-amine dihydrochloride**, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic and discovery programs.

Introduction: The Azetidine Scaffold in Drug Discovery

Saturated nitrogen-containing heterocycles are privileged structures in medicinal chemistry, offering a three-dimensional framework to explore chemical space. Among these, the azetidine ring, a four-membered heterocycle, has gained significant traction. Its strained ring system imparts unique conformational properties and can serve as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or tert-butyl groups, often improving physicochemical properties like solubility and metabolic stability.

N-Methylazetidin-3-amine dihydrochloride, in particular, offers a synthetically versatile platform. The presence of a primary amine allows for a wide array of subsequent chemical

modifications, while the N-methyl group can influence the molecule's basicity and lipophilicity. This guide will delve into the core properties, synthesis, and applications of this valuable chemical entity.

Physicochemical and Structural Properties

Understanding the fundamental properties of **N-Methylazetidin-3-amine dihydrochloride** is critical for its effective use in synthesis and for predicting its influence on the properties of larger drug molecules.

Core Data

Property	Value	Source
CAS Number	1139634-75-5	N/A
Molecular Formula	C ₄ H ₁₂ Cl ₂ N ₂	N/A
Molecular Weight	159.06 g/mol	N/A
Appearance	White to off-white solid	N/A
Melting Point	>195 °C (decomposes)	N/A
Solubility	Soluble in water and methanol.	N/A

Structural and Conformational Analysis

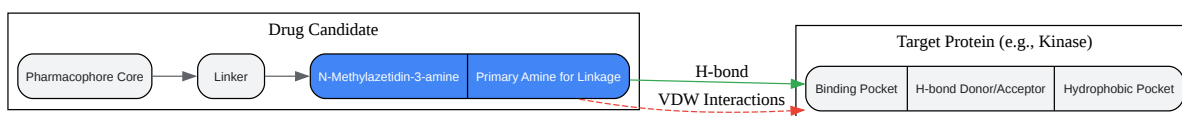
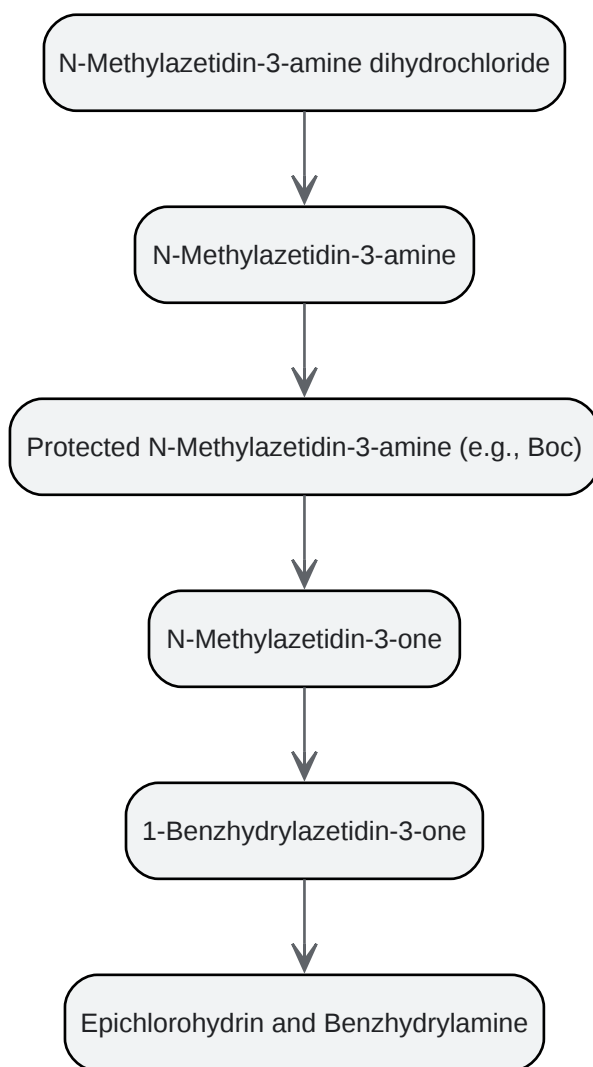
The azetidine ring is not planar and exists in a puckered conformation. The N-methyl group and the 3-amino group can exist in either pseudo-axial or pseudo-equatorial positions. The preferred conformation is influenced by the steric and electronic environment. The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, which is advantageous for many synthetic transformations.

Synthesis and Manufacturing Overview

The synthesis of **N-Methylazetidin-3-amine dihydrochloride** is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic approach is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the formation of the azetidine ring followed by the introduction and functionalization of the amine group.



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